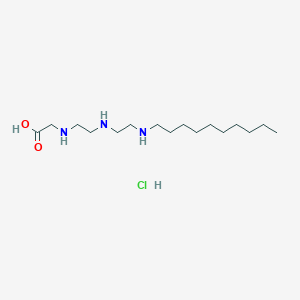
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.
Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:
Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.
Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.
特性
CAS番号 |
21937-94-0 |
|---|---|
分子式 |
C16H36ClN3O2 |
分子量 |
337.9 g/mol |
IUPAC名 |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H |
InChIキー |
NSQSMKIMRNEILD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















